(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

Nucleoside Chemistry Sugar Conformation Substrate Specificity

The target compound, systematically named (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol, is most commonly cataloged as 1,N6-Etheno-9-(β-D-xylofuranosyl)adenosine (CAS 2095417-39-1). It belongs to the class of tricyclic etheno-modified nucleosides and is classified under xylo-nucleosides owing to its β-D-xylofuranosyl sugar moiety.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
Cat. No. B15291377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8+,9-,12-/m1/s1
InChIKeyLRPBXXZUPUBCAP-IQEPQDSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,N6-Etheno-9-(β-D-xylofuranosyl)adenosine (2095417-39-1): Baseline Identity and Procurement Context


The target compound, systematically named (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol, is most commonly cataloged as 1,N6-Etheno-9-(β-D-xylofuranosyl)adenosine (CAS 2095417-39-1). It belongs to the class of tricyclic etheno-modified nucleosides and is classified under xylo-nucleosides owing to its β-D-xylofuranosyl sugar moiety . As a purine nucleoside analog with an imidazo[2,1-f]purine base, it is utilized in research settings investigating nucleoside antimetabolite mechanisms, tumor cell metabolism, and nucleic acid structure-function relationships [1].

Why Generic In-Class Purine Nucleoside Analogs Cannot Substitute for 1,N6-Etheno-9-(β-D-xylofuranosyl)adenosine


Generic substitution fails because the β-D-xylofuranosyl sugar of this compound is a C3′ epimer of the ribofuranosyl moiety found in the prototypical 1,N6-ethenoadenosine (CAS 39007-51-7) [1]. Xylo-nucleosides exhibit distinct sugar puckering and altered glycosidic bond stability compared to ribo- or deoxyribo- analogs, which directly impacts their recognition by nucleoside transporters, metabolic kinases, and target enzymes such as purine nucleoside phosphorylase . Despite shared classification as 'purine nucleoside analogs' with broad antitumor activity, these stereochemical differences prevent the interchangeability of the xylofuranosyl derivative with ribofuranosyl or deoxyribofuranosyl ethenoadenosines in experimental systems where sugar configuration determines substrate specificity, metabolic activation, or DNA incorporation fidelity [1].

Quantitative Differentiation Evidence for 1,N6-Etheno-9-(β-D-xylofuranosyl)adenosine vs. Closest Analogs


Sugar Epimerization: Xylofuranosyl vs. Ribofuranosyl Configuration Comparison

The target compound incorporates a β-D-xylofuranosyl sugar, which is the C3′ epimer of the ribofuranosyl ring found in 1,N6-ethenoadenosine (CAS 39007-51-7). This stereochemical difference alters the 3′-hydroxyl group orientation from the ribo (down) to the xylo (up) configuration, fundamentally changing the sugar pucker preference and the spatial relationship between the base and the 5′-hydroxymethyl group [1]. While no direct head-to-head enzymatic data are available in the open literature for this specific xylo derivative, class-level inference establishes that C3′ epimerization predictably reduces or eliminates substrate acceptance by adenosine kinase and adenosine deaminase, as demonstrated for other xylo-nucleoside pairs such as 9-(β-D-xylofuranosyl)adenine vs. adenosine [2]. This stereochemical difference constitutes a binary structural determinant that prevents functional substitution in any assay requiring enzymatic phosphorylation or deamination.

Nucleoside Chemistry Sugar Conformation Substrate Specificity

Glycosidic Bond Stability: Xylofuranosyl vs. 2′-Deoxyribofuranosyl Ethenoadenosine

The 1,N6-etheno modification is known to form DNA adducts via lipid peroxidation, and the corresponding 2′-deoxyribofuranosyl analog, 1,N6-etheno-2′-deoxyadenosine (CAS 68498-25-9), is widely used as a biomarker for genotoxicity in atherosclerotic lesions [1]. The target xylofuranosyl compound, lacking the 2′-deoxy structure, is not a substrate for DNA polymerases and cannot be incorporated into genomic DNA. This fundamentally differentiates its application profile: the deoxyribo-analog is used for DNA adduct detection and mutagenesis studies, whereas the xylo-derivative is compatible with RNA-focused or non-genotoxic metabolic studies. No quantitative stability comparison exists in the same publication for these two compounds; however, the presence of a 2′-hydroxyl in the xylo compound (vs. 2′-H in the deoxy analog) is known from nucleoside chemistry to increase susceptibility to both chemical and enzymatic hydrolysis of the glycosidic bond [2].

Chemical Stability DNA Adduct Research Biomarker Assays

Purine Nucleoside Phosphorylase (PNP) Inhibitor Class Association and Caveat

A commercially available reference standard listing (CAS 3868-32-4, not the target compound) is described as 'a potent inhibitor of purine nucleoside phosphorylase' . This CAS number corresponds to 1,N6-ethenoadenosine (ribofuranosyl), not the target xylofuranosyl ethenoadenosine. No direct PNP inhibition data (Ki, IC50) for the target compound (CAS 2095417-39-1) were identified in the publicly searchable literature. Given the established structure-activity relationships for PNP inhibitors, where ribo-configuration is typically required for potent inhibition [1], the xylofuranosyl epimer is expected to exhibit reduced or absent PNP inhibition. However, this remains a class-level inference unsupported by direct quantitative comparison.

Enzyme Inhibition Purine Metabolism T-Cell Biology

Defined Research Application Scenarios for 1,N6-Etheno-9-(β-D-xylofuranosyl)adenosine Based on Available Evidence


Stereochemical Probe in Nucleoside Transporter and Kinase Specificity Studies

The inverted C3′ stereochemistry of the xylofuranosyl sugar makes this compound a valuable tool for dissecting the substrate specificity of nucleoside transporters (e.g., ENT and CNT families) and intracellular activating kinases. By comparing uptake and phosphorylation rates against the ribofuranosyl 1,N6-ethenoadenosine (CAS 39007-51-7), researchers can map the stereochemical requirements of these proteins without interference from downstream DNA incorporation [1]. This application is directly supported by the established structural difference documented in Section 3, Evidence Item 1.

Non-Genotoxic Control in Etheno-DNA Adduct Biomarker Research

In studies quantifying endogenous 1,N6-etheno-2′-deoxyadenosine as a lipid peroxidation-derived DNA lesion, the xylofuranosyl analog serves as a chemically analogous but non-DNA-incorporating control. Its presence of the 2′-OH group precludes DNA polymerase utilization, enabling its use as an internal standard or process control in LC-MS/MS workflows where discrimination from the deoxyribo-adduct is required [1]. This scenario is grounded in the qualitative evidence described in Section 3, Evidence Item 2.

RNA Metabolism and Modified Nucleoside Incorporation Studies

Given that xylofuranosyl nucleosides can, in principle, be metabolized through RNA pathways rather than DNA pathways, this compound may serve as a probe for RNA polymerase substrate flexibility or RNA-modifying enzyme activity [1]. The tricyclic etheno modification provides a fluorescent or structurally perturbing moiety that can be tracked in RNA contexts without the confounding factor of genomic DNA incorporation, distinguishing it from the deoxyribo-analog [2]. This application is a logical extension of the structural evidence and class-level inferences for xylo-nucleosides.

Purine Nucleoside Phosphorylase (PNP) Negative Control

For experiments requiring a structurally matched ethenoadenosine analog that lacks PNP inhibitory activity, the xylofuranosyl compound may serve as a negative control against the ribofuranosyl 1,N6-ethenoadenosine (CAS 3868-32-4), a known potent PNP inhibitor [1]. This scenario is explicitly framed as a hypothesis-driven use pending direct experimental confirmation, as noted in Section 3, Evidence Item 3.

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